REACTION_CXSMILES
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[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][CH2:5][N:6]([CH3:20])[C:7]1[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:8]=1[N+:17]([O-])=O>CO.[Pd]>[CH3:21][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][N:6]([CH3:20])[C:7]1[C:8]([NH2:17])=[CH:9][C:10]([C:13]([F:16])([F:14])[F:15])=[CH:11][CH:12]=1
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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H2 gas was bubbled through the solution at room temperature overnight with vigorous stirring
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
to provide
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Type
|
CONCENTRATION
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Details
|
after concentration
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Name
|
|
Type
|
|
Smiles
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CN(CCCN(C=1C(=CC(=CC1)C(F)(F)F)N)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |